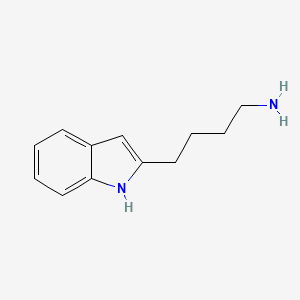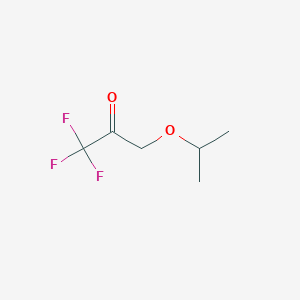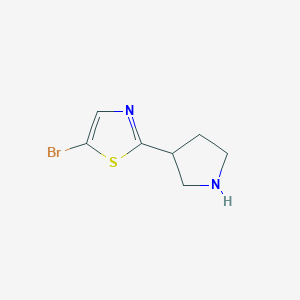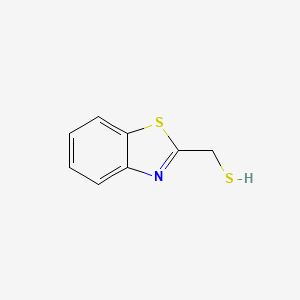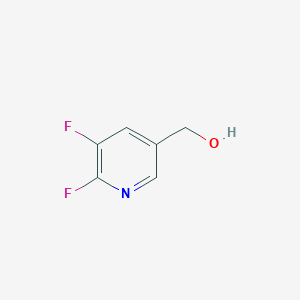![molecular formula C8H11ClN2O2 B13589427 (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride](/img/structure/B13589427.png)
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride typically involves the reaction of pyrazole derivatives with butanoic acid derivatives under specific conditions. One common method involves the use of a one-pot pseudo three-component reaction, where two equivalents of 3-methyl-5-pyrazolone derivatives react with one equivalent of aldehydes . Another approach is the one-pot pseudo five-component reaction involving β-keto esters, hydrazines, and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts and optimized reaction conditions to achieve high yields. For example, the use of ultrasound irradiation in the presence of ethanol and water at ambient temperature has been shown to produce high yields of pyrazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antileishmanial and antimalarial effects.
Industry: Used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to interact with estrogen receptors and inhibit NF-kappa-B-mediated transcription . This compound may also increase intracellular reactive oxygen species (ROS) levels and alter cell membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)methane derivatives: These compounds share a similar pyrazole core and exhibit a wide range of biological activities.
Hydrazine-coupled pyrazole derivatives: Known for their antileishmanial and antimalarial activities.
Pyrrole-3-carboxylic acid amides: These compounds have a similar structural motif and are used in various pharmaceutical applications.
Uniqueness
(2E)-2-[(1H-pyrazol-4-yl)methylidene]butanoic acid hydrochloride is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets and pathways. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H11ClN2O2 |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
(2E)-2-(1H-pyrazol-4-ylmethylidene)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-2-7(8(11)12)3-6-4-9-10-5-6;/h3-5H,2H2,1H3,(H,9,10)(H,11,12);1H/b7-3+; |
Clé InChI |
NMZHVFMLZQMANM-CDQVLDCRSA-N |
SMILES isomérique |
CC/C(=C\C1=CNN=C1)/C(=O)O.Cl |
SMILES canonique |
CCC(=CC1=CNN=C1)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


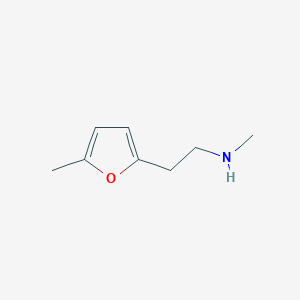
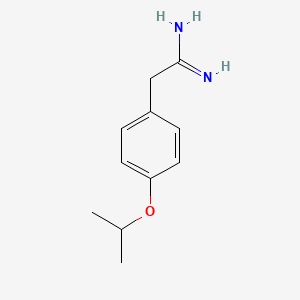
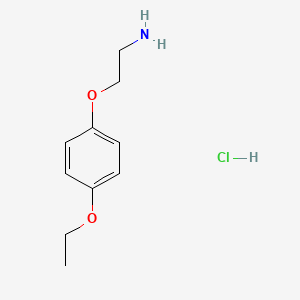
![2-{Bicyclo[2.2.1]hepta-2,5-dien-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13589370.png)
amino}propane-2-sulfinate](/img/structure/B13589375.png)
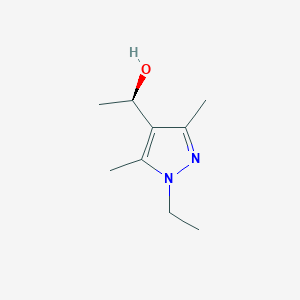
![3-Acetyl-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13589394.png)
![tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate](/img/structure/B13589397.png)

